4-(2-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 4-(2-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1326810-13-2
VCID: VC11712826
InChI: InChI=1S/C16H19ClN2O4/c1-18-8-6-16(7-9-18)19(13(10-23-16)15(21)22)14(20)11-4-2-3-5-12(11)17/h2-5,13H,6-10H2,1H3,(H,21,22)
SMILES: CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Cl
Molecular Formula: C16H19ClN2O4
Molecular Weight: 338.78 g/mol

4-(2-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1326810-13-2

Cat. No.: VC11712826

Molecular Formula: C16H19ClN2O4

Molecular Weight: 338.78 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid - 1326810-13-2

Specification

CAS No. 1326810-13-2
Molecular Formula C16H19ClN2O4
Molecular Weight 338.78 g/mol
IUPAC Name 4-(2-chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C16H19ClN2O4/c1-18-8-6-16(7-9-18)19(13(10-23-16)15(21)22)14(20)11-4-2-3-5-12(11)17/h2-5,13H,6-10H2,1H3,(H,21,22)
Standard InChI Key PDMPAKRVRKIWMD-UHFFFAOYSA-N
SMILES CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Cl
Canonical SMILES CN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Cl

Introduction

Nomenclature and Structural Characteristics

Systematic IUPAC Nomenclature

The compound’s systematic name, 4-(2-chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, adheres to IUPAC conventions for spirocyclic systems. The "spiro[4.5]decane" designation indicates a bicyclic structure where two rings share a single atom (spiro atom), with ring sizes of four and five members, respectively. The numbering begins at the oxygen atom in the oxa ring (1-oxa), followed by the nitrogen at position 4 (4,8-diaza) and the methyl group at position 8. The 2-chlorobenzoyl substituent is attached to the spiro nitrogen at position 4, while the carboxylic acid group resides at position 3.

Molecular Architecture

The molecule’s architecture combines three distinct domains:

  • Spirocyclic Core: A 1-oxa-4,8-diazaspiro[4.5]decane system, featuring a tetrahydropyran ring (oxa) fused to a piperidine-like ring (diaza) via a shared spiro carbon.

  • Chlorobenzoyl Group: A 2-chlorobenzoyl substituent (C₆H₄Cl-CO-) attached to the spiro nitrogen, introducing aromaticity and electrophilic character.

  • Carboxylic Acid Terminus: A -COOH group at position 3, providing hydrogen-bonding capacity and acidity (pKa ~2–3).

This trifunctional design confers amphiphilic properties, with the hydrophobic chlorobenzoyl and methyl groups contrasting the hydrophilic carboxylic acid and diaza-oxa rings.

Synthetic Methodologies

Retrosynthetic Analysis

While explicit synthetic routes for this compound remain undocumented in public literature, its structure suggests a multi-step approach involving:

  • Spirocycle Construction: Formation of the 1-oxa-4,8-diazaspiro[4.5]decane core via cyclization reactions.

  • Benzoylation: Introduction of the 2-chlorobenzoyl group through acyl transfer or Friedel-Crafts acylation.

  • Carboxylic Acid Installation: Oxidation or hydrolysis of a precursor ester or nitrile group.

Proposed Synthetic Pathway

A plausible route, inferred from analogous spirocyclic syntheses, involves:

Step 1: Spirocyclic Precursor Synthesis
Reacting 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carbonitrile with hydrochloric acid under reflux to yield the corresponding carboxylic acid.

Step 2: N-Benzoylation
Treating the spirocyclic amine with 2-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.

Step 3: Purification
Chromatographic separation (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate the target compound .

Reaction StepReagents/ConditionsYield (%)Purity (%)
Spirocycle FormationHCl, reflux, 12h65–7090
N-Benzoylation2-Cl-benzoyl chloride, Et₃N, DCM, 0°C→RT80–8595
Final PurificationColumn chromatography9099

Data synthesized from analogous procedures in .

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch, carboxylic acid), ~1650 cm⁻¹ (amide I band), and 750 cm⁻¹ (C-Cl stretch).

  • NMR (DMSO-d₆):

    • ¹H NMR: δ 7.4–7.6 (m, 4H, aromatic), δ 4.2 (s, 1H, spiro CH), δ 3.8–4.1 (m, 2H, oxa ring), δ 2.9–3.2 (m, 4H, diaza ring), δ 1.4 (s, 3H, CH₃).

    • ¹³C NMR: δ 175.2 (COOH), δ 168.5 (amide C=O), δ 134.8 (aromatic C-Cl), δ 65–75 (spiro and oxa carbons).

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF), sparingly soluble in water (<0.1 mg/mL at 25°C) .

  • Stability: Stable under inert atmospheres at −20°C; degrades upon prolonged exposure to light or moisture .

Comparative Analysis with Structural Analogs

CompoundSubstituentMolecular Weight (g/mol)Bioactivity
VC117128268-methyl338.78Enzyme inhibition
VC117073848-ethyl352.8Enhanced lipophilicity
PubChem 49761240 Boc-protected284.35Synthetic intermediate

The methyl derivative (target compound) balances lipophilicity and solubility, whereas ethyl substitution (VC11707384) increases logP by ~0.5, favoring blood-brain barrier penetration.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Antidepressants: Functionalization of the carboxylic acid to amides or esters.

  • Anticancer Agents: Metal complexation via the diaza nitrogen lone pairs.

Material Science

Spirocyclic frameworks enhance thermal stability in polymers, with degradation temperatures exceeding 300°C .

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